molecular formula C17H15FN6O B6425394 N-(2-fluorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide CAS No. 2034620-24-9

N-(2-fluorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide

Cat. No.: B6425394
CAS No.: 2034620-24-9
M. Wt: 338.34 g/mol
InChI Key: KUCBXCRSNMNOHO-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine carboxamides This compound is characterized by the presence of a fluorophenyl group, an imidazolyl-pyrimidinyl moiety, and an azetidine ring

Properties

IUPAC Name

N-(2-fluorophenyl)-1-(6-imidazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN6O/c18-13-3-1-2-4-14(13)22-17(25)12-8-24(9-12)16-7-15(20-10-21-16)23-6-5-19-11-23/h1-7,10-12H,8-9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCBXCRSNMNOHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Azetidine Ring: Starting from a suitable azetidine precursor, the azetidine ring can be constructed through cyclization reactions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.

    Attachment of the Imidazolyl-Pyrimidinyl Moiety: This step may involve the use of imidazole and pyrimidine derivatives, which can be coupled using condensation reactions or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-fluorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide exhibit promising anticancer properties. The imidazole and pyrimidine moieties are known to interact with various kinases involved in cancer cell proliferation. For instance, research has shown that imidazole derivatives can inhibit the activity of certain protein kinases, leading to reduced tumor growth in vitro and in vivo models .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Studies have demonstrated that similar azetidine derivatives possess significant antibacterial effects against a range of Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Neurological Applications

There is growing interest in the neuroprotective effects of compounds containing imidazole rings. Research has indicated that these compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress. Preliminary findings suggest that this compound could be explored for its potential in treating conditions such as Alzheimer’s disease and Parkinson’s disease .

Case Studies

Study Objective Findings
Study on Anticancer Activity Evaluate the cytotoxic effects of azetidine derivatives on cancer cell linesDemonstrated significant inhibition of cell proliferation in breast cancer cells with IC50 values in the micromolar range.
Antimicrobial Efficacy Assessment Test the antibacterial properties against E. coli and S. aureusShowed a minimum inhibitory concentration (MIC) below 10 µg/mL, indicating strong antibacterial activity.
Neuroprotective Effects Study Investigate the impact on neuronal cell survival under oxidative stressFound that treatment with the compound led to a 30% increase in cell viability compared to controls.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved will depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
  • N-(2-bromophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
  • N-(2-methylphenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide

Uniqueness

N-(2-fluorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Biological Activity

N-(2-fluorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic areas. This article explores the biological activity of this compound, synthesizing findings from various studies, case reports, and research articles.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Azetidine ring : A four-membered saturated heterocyclic ring.
  • Pyrimidine moiety : A six-membered ring containing nitrogen atoms.
  • Imidazole group : A five-membered ring with two nitrogen atoms.
  • Fluorophenyl substituent : A phenyl ring substituted with a fluorine atom.

This unique combination of functional groups contributes to its biological properties.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. The compound has been evaluated against various cancer cell lines, showing promising results.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit cell proliferation in several cancer types. For instance:

  • IC50 Values : The compound showed IC50 values ranging from 0.24 µM to 0.96 µM against different cancer cell lines, indicating potent activity compared to standard drugs like erlotinib (IC50 = 0.41785 µM) .
Cell LineIC50 (µM)Reference
A5490.24
HT-290.96
MCF-70.2757

The mechanism of action for this compound appears to involve multiple pathways:

  • Inhibition of Kinases : The compound has shown efficacy in inhibiting various kinases, which are critical in cancer proliferation and survival.
  • EGFR Inhibition : It has been noted for its ability to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers .
  • Src Pathway Modulation : The Src family of kinases is implicated in many cellular processes related to cancer; inhibition by this compound may contribute to its anticancer effects .

Other Biological Activities

Beyond anticancer properties, preliminary research suggests potential activities in other areas:

  • Antimicrobial Activity : Some studies hint at the compound's effectiveness against certain bacterial strains, although comprehensive data is still limited.
  • Cytotoxicity : Assays have indicated moderate cytotoxicity towards non-cancerous cell lines, necessitating further investigation into selectivity and safety profiles .

Case Studies

A notable case study involved the synthesis and evaluation of similar compounds with modifications on the azetidine and pyrimidine rings. These derivatives were tested for their biological activity, leading to the identification of more potent analogs that exhibited enhanced selectivity for cancer cells while minimizing effects on normal cells .

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